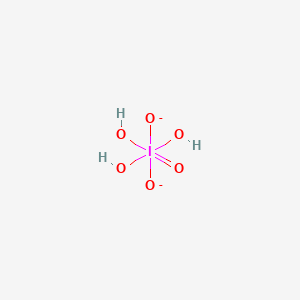
Borrelidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomyces parvulus. It has a complex structure characterized by a cyclopentanecarboxylic acid moiety and a large macrocyclic lactone ring. Borrelidin is known for its potent biological activities, including antibacterial, antifungal, and antiangiogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Borrelidin is primarily obtained through fermentation of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the compound. The crude product is then extracted and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as temperature, pH, and nutrient composition, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Borrelidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the macrocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various this compound derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Borrelidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and reactions.
Biology: Investigated for its role in inhibiting angiogenesis and inducing apoptosis in endothelial cells.
Medicine: Explored for its potential as an anticancer agent due to its antiangiogenic properties.
Industry: Utilized in the development of new antibiotics and antifungal agents
Wirkmechanismus
Borrelidin exerts its effects by inhibiting threonyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition disrupts protein synthesis, leading to cell death. The compound also induces apoptosis in capillary tube-forming endothelial cells, contributing to its antiangiogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: Another macrolide antibiotic with a different mechanism of action.
Azithromycin: A macrolide with a broader spectrum of activity.
Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.
Uniqueness
Borrelidin is unique due to its potent antiangiogenic properties, which are not commonly observed in other macrolides. Its ability to inhibit threonyl-tRNA synthetase also sets it apart from other antibiotics .
Eigenschaften
Molekularformel |
C28H43NO6 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
2-[(4Z,6Z)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5-,21-8- |
InChI-Schlüssel |
OJCKRNPLOZHAOU-GKWJXJFESA-N |
Isomerische SMILES |
CC1CC(CC(C(/C(=C\C=C/CC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)/C#N)O)C)C |
Kanonische SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |
Piktogramme |
Irritant |
Synonyme |
borrelidin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)

![1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone](/img/structure/B1234797.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B1234800.png)

![2-Butenoic acid, 2-[(acetyloxy)methyl]-derivati](/img/structure/B1234802.png)






